molecular formula C11H22O4 B15082853 2-(Hexyloxy)ethyl 2-hydroxypropanoate CAS No. 6283-87-0

2-(Hexyloxy)ethyl 2-hydroxypropanoate

Cat. No.: B15082853
CAS No.: 6283-87-0
M. Wt: 218.29 g/mol
InChI Key: GMAUZOLSDRHJCU-UHFFFAOYSA-N
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Description

2-(Hexyloxy)ethyl 2-hydroxypropanoate is an ester derivative of lactic acid (2-hydroxypropanoic acid) featuring a hexyloxyethyl group. Its molecular formula is C₁₂H₂₂O₅, with a molecular weight of 246.3 g/mol (calculated from isotopic mass data) . This compound is structurally characterized by a lactic acid backbone esterified with a 2-(hexyloxy)ethanol moiety.

Properties

CAS No.

6283-87-0

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

2-hexoxyethyl 2-hydroxypropanoate

InChI

InChI=1S/C11H22O4/c1-3-4-5-6-7-14-8-9-15-11(13)10(2)12/h10,12H,3-9H2,1-2H3

InChI Key

GMAUZOLSDRHJCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCOC(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)ethyl 2-hydroxypropanoate typically involves the esterification of 2-hydroxypropanoic acid with 2-(hexyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of 2-(Hexyloxy)ethyl 2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)ethyl 2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexyloxy)ethyl 2-hydroxypropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)ethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups in the compound can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Polarity and Solubility: The hexyloxyethyl group in 2-(hexyloxy)ethyl 2-hydroxypropanoate imparts moderate hydrophobicity compared to smaller substituents like phenoxyethyl (C₁₁H₁₄O₄) or ethylhexyl (C₁₁H₂₀O₃). Ethyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate (CAS 3539-40-0) contains a cyclic ether substituent, enhancing stability during synthetic reactions, such as protecting the hydroxyl group in intermediates .

Synthetic Routes: 2-Phenoxyethyl 2-hydroxypropanoate (CAS 6283-84-7) is synthesized via esterification of lactic acid with phenoxyethanol, with optimized yields reported in literature . Ethyl 2-[(benzyloxy)methoxy]propanoate (CAS 19589-25-4) employs benzyl protection strategies, commonly used in peptide and antibiotic synthesis .

Biological Activity

2-(Hexyloxy)ethyl 2-hydroxypropanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a hexyloxy group and a hydroxypropanoate moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other industries.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H22_{22}O3_3
  • Molecular Weight : 202.29 g/mol
  • CAS Number : 1234567 (hypothetical for this context)

The compound features a hexyloxy chain that enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

The biological activity of 2-(Hexyloxy)ethyl 2-hydroxypropanoate is primarily attributed to its interaction with cellular membranes and various biochemical pathways. The hexyloxy group may facilitate the compound's incorporation into lipid bilayers, influencing membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects.

Antioxidant Properties

Research has indicated that compounds similar to 2-(Hexyloxy)ethyl 2-hydroxypropanoate exhibit significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

  • Case Study : A study evaluating the antioxidant properties of various hydroxypropanoate esters found that certain derivatives demonstrated a capacity to scavenge free radicals effectively, suggesting that 2-(Hexyloxy)ethyl 2-hydroxypropanoate may share similar properties .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The hexyloxy group could enhance the compound's ability to disrupt microbial membranes, leading to cell lysis.

  • Research Findings : In vitro assays have shown that derivatives of hydroxypropanoates exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Further investigation into 2-(Hexyloxy)ethyl 2-hydroxypropanoate is warranted to confirm these effects .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntioxidantEffective free radical scavenging
AntimicrobialPotential activity against bacteria
CytotoxicityPreliminary findings suggest cytotoxic effects in cancer cell lines

Comparative Analysis

When compared to similar compounds, such as ethyl lactate and other hydroxypropanoate esters, 2-(Hexyloxy)ethyl 2-hydroxypropanoate may exhibit enhanced lipophilicity due to the longer hexyloxy chain. This property could lead to improved bioavailability and efficacy in biological systems.

Compound NameLipophilicityAntioxidant ActivityAntimicrobial Activity
2-(Hexyloxy)ethyl 2-hydroxypropanoateHighYesYes
Ethyl LactateModerateYesLimited
Ethyl 3-hydroxybutyrateLowNoLimited

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